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molecular formula C8H6BrFO3 B1398840 Methyl 3-bromo-5-fluoro-4-hydroxybenzoate CAS No. 445019-48-7

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Cat. No. B1398840
M. Wt: 249.03 g/mol
InChI Key: WUXIMTUXBDBVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328071B2

Procedure details

6 g (24.09 mmol) of the product obtained in step 1 were dissolved in 60 ml of acetone, 10.13 g (2.270 mmol) of potassium carbonate and 6.84 g (48.18 mmol) of iodomethane were added, and the mixture was stirred for 4 days. Then is was filtered and evaporated. The resulting product (5.8 g) was used in the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.13 g
Type
reactant
Reaction Step Two
Quantity
6.84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([OH:11])=[C:6]([Br:12])[CH:5]=1.[C:14](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([O:11][CH3:14])=[C:6]([Br:12])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)F)O)Br)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.84 g
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then is was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting product (5.8 g) was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
COC(C1=CC(=C(C(=C1)F)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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